Benzmalecene Exhibits Potent Xanthine Oxidase Inhibition at Nanomolar Concentrations Unlike Uricosuric Comparators
Benzmalecene demonstrates direct xanthine oxidase inhibitory activity with a Ki of 0.9 nM, exhibiting mixed-type inhibition of bovine xanthine oxidase as assessed by inhibition of uric acid formation [1]. A secondary Lineweaver-Burk plot yielded a Ki of 2.3 nM, and spectrophotometric analysis after 30 minutes produced an IC50 of 5.5 nM [1]. In contrast, clinically established uricosuric agents including probenecid, sulfinpyrazone, and benzbromarone lack this direct xanthine oxidase inhibitory mechanism, functioning instead primarily as URAT1 inhibitors. This property aligns benzmalecene mechanistically with xanthine oxidase inhibitors such as allopurinol and febuxostat while retaining a distinct uricosuric profile.
| Evidence Dimension | Xanthine oxidase inhibition potency |
|---|---|
| Target Compound Data | Ki = 0.9 nM (mixed-type); Ki = 2.3 nM (secondary); IC50 = 5.5 nM |
| Comparator Or Baseline | Probenecid, sulfinpyrazone, benzbromarone: No reported direct xanthine oxidase inhibition activity |
| Quantified Difference | Benzmalecene: Ki = 0.9 nM; Comparators: No measurable xanthine oxidase inhibition at clinically relevant concentrations |
| Conditions | Bovine xanthine oxidase enzyme assay; uric acid formation measured via Lineweaver-Burk plot and spectrophotometry |
Why This Matters
Procurement of benzmalecene rather than standard uricosurics is required for dual-mechanism studies combining xanthine oxidase inhibition with uricosuric activity.
- [1] BindingDB. BDBM50057015 (CHEMBL3331617). Affinity Data: Ki: 0.900 nM; Ki: 2.30 nM; IC50: 5.5 nM. Mixed-type inhibition of bovine xanthine oxidase. View Source
